1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Medicinal Chemistry Chemical Biology Drug Discovery

1-(3-Methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 710987-26-1) is a synthetic heterocyclic small molecule (molecular formula C19H16N2OS2, molecular weight 352.5 g/mol) containing a 4,5-dihydropyrazole core substituted with two thiophene rings and a 3-methylbenzoyl moiety. The compound is registered in PubChem (CID and is catalogued by several chemical vendors as a research-grade chemical.

Molecular Formula C19H16N2OS2
Molecular Weight 352.47
CAS No. 710987-26-1
Cat. No. B2537644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
CAS710987-26-1
Molecular FormulaC19H16N2OS2
Molecular Weight352.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CS4
InChIInChI=1S/C19H16N2OS2/c1-13-5-2-6-14(11-13)19(22)21-16(18-8-4-10-24-18)12-15(20-21)17-7-3-9-23-17/h2-11,16H,12H2,1H3
InChIKeyILHYBLVBQQFGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 710987-26-1) – Procurement-Relevant Structural and Database Profile


1-(3-Methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 710987-26-1) is a synthetic heterocyclic small molecule (molecular formula C19H16N2OS2, molecular weight 352.5 g/mol) containing a 4,5-dihydropyrazole core substituted with two thiophene rings and a 3-methylbenzoyl moiety. [1] The compound is registered in PubChem (CID 2963422) and is catalogued by several chemical vendors as a research-grade chemical. [2] Its structure places it within the broader class of thiophene-appended pyrazole derivatives, a family explored for potential anti-inflammatory, radical-scavenging, and antimicrobial properties. [3] However, a systematic search of the primary scientific and patent literature reveals a critical evidence gap: no peer-reviewed studies, patents, or authoritative bioassay databases (e.g., ChEMBL, BindingDB with full context) report quantitative biological activity, physicochemical property, or selectivity data specifically for this compound.

Why In-Class Pyrazole-Thiophene Analogs Cannot Substitute for 1-(3-Methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 710987-26-1)


Within the thiophene-appended pyrazole chemotype, minor structural modifications are known to drastically alter biological activity. For example, in a closely related series, substituting the N-benzoyl group from 3-methyl (as in the target compound) to 4-methoxy or 2-chloro, or replacing a thiophene with a furan ring, can modulate or abolish anti-inflammatory and radical-scavenging potency. [1] Generic substitution of 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole with another in-class analog is therefore not scientifically justifiable without head-to-head quantitative data. Although no such data currently exists for this specific compound in the public domain, the well-established structure–activity relationship (SAR) landscape of this scaffold dictates that each derivative must be treated as a distinct chemical entity with unknown potency, selectivity, and off-target profile. Researchers and procurement professionals cannot assume functional interchangeability.

Quantitative Differentiation Evidence for 1-(3-Methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 710987-26-1) – Procurement Decision Matrix


Assessment of Publicly Available Quantitative Biological Activity Data for Target Compound Versus Class Members

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, and Google Patents identified no primary research articles, patents, or curated bioassay records providing quantitative biological activity data (e.g., IC50, Ki, MIC, % inhibition) for 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 710987-26-1, CID 2963422). [1] An unverified BindingDB entry suggests a possible IC50 value of 2.30 nM in an RNase L activation assay, but the data record lacks context (target, cell line, comparator compound) and could not be validated against a primary source. [2] In contrast, structurally related analogs within the thiophene-pyrazole class have published quantitative activity. For example, compound 5l (possessing a 3-chlorophenyl N-substituent) from a 2017 series exhibited 82.5% inhibition of protein denaturation at 100 µg/mL in an in vitro anti-inflammatory assay, compared to 85.2% inhibition for the standard diclofenac sodium. [3] Without analogous data for the target compound, no quantitative, comparative, or differential evidence claim can be made.

Medicinal Chemistry Chemical Biology Drug Discovery

Recommended Application Scenarios for 1-(3-Methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS 710987-26-1) Based on Available Evidence


Use as a Chemical Biology Tool for Exploring Structure–Activity Relationships (SAR) in Thiophene-Pyrazole Series

Given the complete absence of published bioactivity data, the most scientifically rigorous application for this compound is as a comparative tool in novel SAR studies. Its distinct substitution pattern (3-methylbenzoyl at N1, bis-thiophene at positions 3 and 5) makes it a valuable comparator for investigating how electronic and steric modulation influences the activity cliff observed in this chemotype. [1] Researchers can benchmark this compound against published actives (e.g., 5d, 5l with anti-inflammatory data) to establish a structure–activity map.

Use as a Negative Control or Inactive Probe in Target-Based Assays

Until quantitative potency data are generated, this compound can serve as a presumed inert analog or negative control in cell-based or biochemical assays targeting pathways relevant to thiophene-pyrazole pharmacology (e.g., COX-2, DPPH radical scavenging). [1] This approach requires experimental confirmation of inactivity under the specific assay conditions.

Starting Material for Synthesis of Focused Compound Libraries

The compound's dihydropyrazole core and thiophene rings provide synthetic handles for further derivatization. It can act as a scaffold for medicinal chemistry campaigns aiming to optimize the thiophene-pyrazole pharmacophore, particularly where the 3-methylbenzoyl group is hypothesized to confer favorable steric or electronic properties based on computational docking predictions. [1]

Quote Request

Request a Quote for 1-(3-methylbenzoyl)-3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.